molecular formula C13H22O3S2 B14449552 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione CAS No. 79552-46-8

5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione

Cat. No.: B14449552
CAS No.: 79552-46-8
M. Wt: 290.4 g/mol
InChI Key: LGWOCHQRHLNWFU-UHFFFAOYSA-N
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Description

5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group, an octylsulfanyl group, and a trione functionality, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be introduced through nucleophilic substitution reactions using octylthiol and appropriate leaving groups.

    Formation of the Trione Functionality: The trione functionality can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trione functionality, converting it to diols or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols, alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple sulfur-containing heterocycle.

    2-Methylthiophene: A methyl-substituted thiophene.

    3-Octylthiophene: An octyl-substituted thiophene.

    Thiophene-2,5-dione: A thiophene derivative with a dione functionality.

Uniqueness

5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the octylsulfanyl group enhances its solubility and potential for functionalization, while the trione functionality provides reactive sites for further chemical modifications.

Properties

79552-46-8

Molecular Formula

C13H22O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

5-methyl-4-octylsulfanyl-1,1-dioxothiophen-3-one

InChI

InChI=1S/C13H22O3S2/c1-3-4-5-6-7-8-9-17-13-11(2)18(15,16)10-12(13)14/h3-10H2,1-2H3

InChI Key

LGWOCHQRHLNWFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(S(=O)(=O)CC1=O)C

Origin of Product

United States

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